molecular formula C19H16 B8375634 1-methyl-3-(4-phenylphenyl)benzene CAS No. 1459-05-8

1-methyl-3-(4-phenylphenyl)benzene

Cat. No.: B8375634
CAS No.: 1459-05-8
M. Wt: 244.3 g/mol
InChI Key: LXEFZCBUUYSRCE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-(4-phenylphenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 4-bromobiphenyl can be reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is widely used in the pharmaceutical and chemical industries for the synthesis of various biaryl compounds. This method is favored due to its mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-phenylphenyl)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated HNO3 and H2SO4.

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: H2 gas with Pd/C catalyst.

Major Products Formed

    Nitration: 1-methyl-3-(4-nitrophenyl)benzene.

    Oxidation: 1-carboxy-3-(4-phenylphenyl)benzene.

    Reduction: Fully hydrogenated terphenyl derivatives.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-phenylphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic aromatic substitution, oxidation, and reduction. The molecular targets and pathways involved are typically those associated with the functional groups present on the compound, such as the aromatic rings and the methyl group .

Comparison with Similar Compounds

1-methyl-3-(4-phenylphenyl)benzene can be compared with other similar compounds, such as:

  • 1-methyl-2-(4-phenylphenyl)benzene
  • 1-methyl-4-(4-phenylphenyl)benzene
  • 1-methyl-3-(4-methylphenyl)benzene

These compounds share a similar terphenyl structure but differ in the position of the methyl group or the presence of additional substituents. The unique positioning of the methyl group in this compound can influence its reactivity and physical properties, making it distinct from its analogs .

Properties

CAS No.

1459-05-8

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-methyl-3-(4-phenylphenyl)benzene

InChI

InChI=1S/C19H16/c1-15-6-5-9-19(14-15)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

LXEFZCBUUYSRCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

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